Cas no 2607-52-5 (2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED)

2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED structure
2607-52-5 structure
Product Name:2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED
CAS No:2607-52-5
MF:C15H22O
MW:218.334584712982
MDL:MFCD18449028
CID:257944
PubChem ID:107736
Update Time:2025-04-19

2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED Chemical and Physical Properties

Names and Identifiers

    • 2,5-Cyclohexadien-1-one,2,6-bis(1,1-dimethylethyl)-4-methylene-
    • 2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one
    • 2,6-di-t-Butyl-4-methylene-2,5-cyclohexadiene-1-one
    • 2,6-Di-t-butyl-4-methylene-2,5-cyclohexadienone
    • 2,6-Di-tert-butyl-4-methylenecyclohexa-2,5-dien-1-one
    • 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methylene-
    • 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone
    • 2607-52-5
    • Bht-quinone methide
    • DTXSID70180707
    • Q27259250
    • 49860VI52B
    • 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
    • 2,6-BIS(1,1-DIMETHYLETHYL)-4-METHYLENE-2,5-CYCLOHEXADIEN-1- ONE
    • 2,6-Bis(1,1-dimethylethyl)-4-methylene-2,5-cyclohexadien-1-one
    • JJQCWPWUHZFKBN-UHFFFAOYSA-N
    • 2,6-ditert-butyl-4-methylene-cyclohexa-2,5-dien-1-one
    • SCHEMBL1252912
    • AKOS015841124
    • UNII-49860VI52B
    • 2,6-DI-TERT-BUTYL-4-METHYLIDENECYCLOHEXA-2,5-DIEN-1-ONE
    • 2,5-CCYCLOHEXADIEN-1-ONE, 2,6-BIS(1,1-DIMETHYLETHYL)-4- METHYLENE-
    • Bht-QM
    • 2, 6-ditert-butyl-4-methylidenecyclohexa-2, 5-dien-1-one
    • 2,5-Ccyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methylene-
    • 2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED
    • MDL: MFCD18449028
    • Inchi: 1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3
    • InChI Key: JJQCWPWUHZFKBN-UHFFFAOYSA-N
    • SMILES: O=C1C(=CC(=C)C=C1C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 218.16716
  • Monoisotopic Mass: 218.167
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 4.6

Experimental Properties

  • Density: 0.92
  • Boiling Point: 306.1°Cat760mmHg
  • Flash Point: 125.4°C
  • Refractive Index: 1.49
  • PSA: 17.07

2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED Security Information

2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED Pricemore >>

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